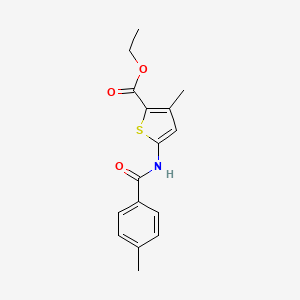

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCJOQGXYIVLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Formation of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction between the thiophene derivative and 4-methylbenzoic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: The compound is explored for its use in organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Position 5 Modifications

- Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate Structure: Features a benzo[b]thiophene core with imidazole and benzoylamino substituents. Activity: Exhibits inhibitory activity against SARS-CoV-2 MPRO (DAS values reported in Table 1 of ). The imidazole group likely coordinates with the enzyme’s catalytic zinc ion, enhancing binding affinity . Comparison: Unlike the target compound’s 4-methylbenzamido group, this derivative’s imidazole moiety introduces basicity and metal-chelating properties, which may improve antiviral potency but reduce metabolic stability.

- Ethyl 4-cyano-3-[(ethoxymethylene)amino]-5-(phenylamino)thiophene-2-carboxylate (Compound 12) Structure: Contains cyano and phenylamino groups at positions 4 and 5, respectively. Synthesis: Derived from ethyl 3-amino-4-cyano-5-(phenylamino)thiophene-2-carboxylate via reaction with triethyl orthoformate .

Position 3 Modifications

- Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate Structure: Substituted with amino, cyano, and methylthio groups. Comparison: The amino and cyano groups enhance polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound’s 3-methyl group.

Table 1: Comparative Data of Selected Thiophene Derivatives

Biological Activity

Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry and material science due to its diverse biological activities and potential applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an ethyl ester, a methyl group, and a benzamido group. Its synthesis typically involves several steps:

- Formation of the Thiophene Ring : Using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

- Introduction of Methyl Group : Alkylation reactions with methyl iodide.

- Formation of the Benzamido Group : Amide coupling between the thiophene derivative and 4-methylbenzoic acid using coupling agents like EDCI and DMAP.

- Esterification : Final step using ethanol and an acid catalyst.

This unique structure imparts distinct physicochemical properties that enhance its biological activities.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The benzamido group can form hydrogen bonds with active sites on enzymes, while the thiophene ring participates in π-π interactions, modulating target protein activity.

- Cellular Pathways : It acts as a probe in biochemical assays to study enzyme interactions and cellular pathways, particularly in cancer biology.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inhibiting cancer cell proliferation through its interaction with mitotic proteins such as HSET (KIFC1). This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death in centrosome-amplified cancer cells .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Study on Anticancer Activity

A study investigated the compound's effect on centrosome-amplified human cancer cells. The results indicated that treatment with this compound led to a significant increase in multipolarity during mitosis, confirming its role as an effective inhibitor of HSET .

| Treatment Concentration | Multipolarity (%) | Cell Viability (%) |

|---|---|---|

| 0 µM | 5 | 95 |

| 1 µM | 20 | 80 |

| 10 µM | 45 | 55 |

| 50 µM | 75 | 25 |

This data illustrates the compound's dose-dependent effect on inducing multipolar mitosis.

Study on Antimicrobial Activity

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus. This compound exhibited significant inhibition at concentrations as low as 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | >100 |

This highlights its potential as a therapeutic agent for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.